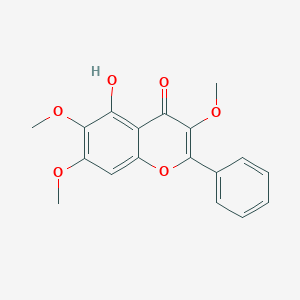
Catharanthine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catharanthine Tartrate is an alkaloid isolated from Catharanthus roseus . It inhibits voltage-operated L-type Ca2+ channel, with anti-cancer and blood pressure-lowering activity . It is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine .
Molecular Structure Analysis
The IUPAC name for Catharanthine tartrate is methyl (18beta)-3,4-didehydroibogamine-18-carboxylate 2,3-dihydroxysuccinate . The molecular weight is 486.52 .Physical And Chemical Properties Analysis
Catharanthine tartrate is a solid at room temperature . It has a molecular weight of 486.52 . The storage temperature is -80/-20 .科学的研究の応用
Antioxidant Activity Enhancement
Research has shown that Catharanthine tartrate can significantly increase the accumulation of antioxidant enzymes in the leaves of Catharanthus roseus . This enhancement in antioxidant activity is crucial for protecting cells from oxidative stress, which is often associated with various chronic diseases, including cancer.
Antiparasitic and Antimalarial Benefits
Catharanthine tartrate: exhibits antiparasitic activities and shows promise as an antimalarial agent against species of Plasmodium . Its ability to disrupt the life cycle of malaria-causing parasites makes it a potential candidate for the development of new antimalarial medications.
Cardiovascular Effects
This compound has been observed to have vasodilatory and antihypertensive effects . It can inhibit voltage-gated Ca2+ channel currents, which leads to a decrease in blood pressure and heart rate. These properties are beneficial for the treatment of hypertension and other cardiovascular disorders.
Anti-Mitotic Activity
Catharanthine tartrate: displays weak anti-mitotic activity by poorly binding to tubulin . This activity is important for the development of drugs that can inhibit cell division in rapidly dividing cancer cells.
Pancreatic Enzyme Modulation
It has been found to induce the release of amylase from mouse pancreas preparations, suggesting a role in modulating pancreatic enzyme activities . This could have implications for the treatment of pancreatic disorders and diabetes.
作用機序
Target of Action
Catharanthine tartrate primarily targets the voltage-operated L-type Ca2+ channel (VOCC) . These channels are found in cardiomyocytes and vascular smooth muscle cells (VSMCs), playing a crucial role in regulating heart rate and blood pressure .
Mode of Action
Catharanthine tartrate interacts with its targets by inhibiting the VOCC . This inhibition disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission .
Biochemical Pathways
Catharanthine tartrate affects several biochemical pathways. It disrupts the cell cycle by interfering with mitotic spindle formation . Additionally, it inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . Catharanthine tartrate also influences the autophagy pathway, upregulating the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .
Result of Action
The inhibition of VOCC by Catharanthine tartrate results in lowered blood pressure and heart rate . It also triggers apoptosis in HepG2 cells in a dose-dependent manner . Moreover, it has been found to have anti-cancer activity .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Catharanthine tartrate involves the conversion of catharanthine to vindoline, followed by the conversion of vindoline to vinblastine, and finally the conversion of vinblastine to Catharanthine tartrate.", "Starting Materials": [ "Catharanthine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Ammonium chloride", "Vinblastine sulfate", "Tartaric acid" ], "Reaction": [ "Catharanthine is oxidized to vindoline using acetic acid, hydrogen peroxide, and sodium hydroxide.", "Vindoline is converted to vinblastine using methanol, ethyl acetate, and ammonium chloride.", "Vinblastine is converted to Catharanthine tartrate using tartaric acid." ] } | |
CAS番号 |
4168-17-6 |
製品名 |
Catharanthine tartrate |
分子式 |
C25H30N2O8 |
分子量 |
486.51 |
同義語 |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
製品の起源 |
United States |
Q & A
Q1: Can you describe the structural characteristics of Catharanthine Tartrate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight of Catharanthine Tartrate, they highlight its use in synthesizing Vinorelbine Tartrate. [, ] The studies utilize UV spectrometry and fluorescence spectrometry to investigate the interaction of Catharanthine Tartrate with DNA, suggesting the presence of chromophores within its structure. [, , ] Further spectroscopic data would be needed for a complete structural characterization.
Q2: How does the presence of Se(IV) affect the interaction between Catharanthine Tartrate and DNA?
A3: Research indicates that Se(IV) significantly influences the binding dynamics between Catharanthine Tartrate and DNA. [, ] It alters the primary binding force from hydrogen bonding and van der Waals forces to electrostatic forces. [, ] This shift in interaction is further supported by the change in binding mode from groove binding to electrostatic binding. [, ] Additionally, UV spectroscopy and binding constant analysis suggest that Se(IV) might inhibit the binding of Catharanthine Tartrate to DNA. [, ]
Q3: Are there any Quantitative Structure-Property Relationship (QSPR) models developed for Catharanthine Tartrate or related alkaloids?
A4: Research has explored QSPR models to predict the retention time of various alkaloids, including vindoline, catharanthine tartrate, and vinblastine sulfate, using Reversed Phase High-Performance Liquid Chromatography (RP-HPLC). [] These models, based on descriptors like average complementary information content and min exchange energy for a C-O bond, provide valuable insights into the separation behavior of these alkaloids, which could be beneficial for drug screening and development. []
Q4: What are the primary applications of Catharanthine Tartrate in pharmaceutical synthesis?
A5: Catharanthine Tartrate is a crucial starting material in the synthesis of Vinorelbine Tartrate, a chemotherapeutic agent. [, ] New synthetic methods aim to improve the yield and cost-effectiveness of this process. [, ] The research emphasizes the significance of Catharanthine Tartrate's purity for efficient Vinorelbine Tartrate production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



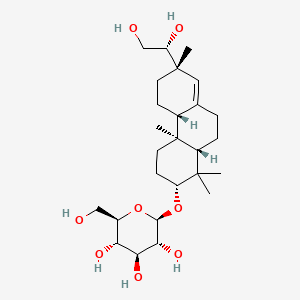
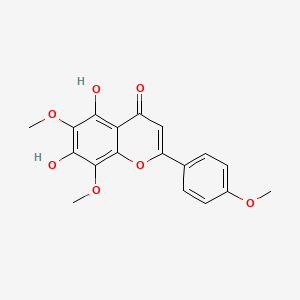
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
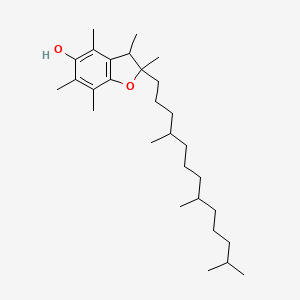

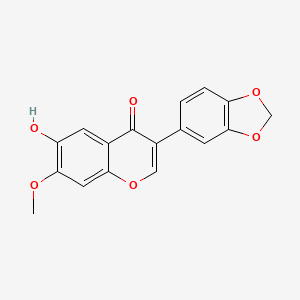

![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)

